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Compound of Interest

Compound Name:
2-Ethoxycarbonyl-4'-

nitrobenzophenone

Cat. No.: B1323960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-
Ethoxycarbonyl-4'-nitrobenzophenone (Ethyl 2-(4-nitrobenzoyl)benzoate), a compound of

interest in synthetic and medicinal chemistry. Due to the limited availability of published

experimental spectra for this specific molecule, this guide presents predicted data based on

established principles of spectroscopy and data from analogous structures. It also includes

generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural

elucidation of organic compounds.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-Ethoxycarbonyl-4'-
nitrobenzophenone. These predictions are based on the analysis of its chemical structure and

comparison with spectral data of similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.30 Doublet (d) 2H
Aromatic (Protons

ortho to -NO₂)

~7.90 Doublet (d) 2H
Aromatic (Protons

meta to -NO₂)

~7.85 Doublet (d) 1H
Aromatic (Proton

ortho to -C=O)

~7.60 - 7.75 Multiplet (m) 3H
Aromatic (Remaining

protons)

~4.20 Quartet (q) 2H -OCH₂CH₃

~1.25 Triplet (t) 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment

~195 C=O (Ketone)

~166 C=O (Ester)

~150 Aromatic (C-NO₂)

~142 Aromatic (Quaternary)

~137 Aromatic (Quaternary)

~133 Aromatic (CH)

~131 Aromatic (CH)

~130 Aromatic (CH)

~129 Aromatic (CH)

~124 Aromatic (CH)

~62 -OCH₂CH₃

~14 -OCH₂CH₃

Table 3: Predicted Major Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3100-3000 Medium Aromatic C-H Stretch

~1720 Strong C=O Stretch (Ester)

~1685 Strong C=O Stretch (Ketone)

~1600, ~1480 Medium-Strong Aromatic C=C Stretch

~1520 Strong Asymmetric N-O Stretch (Nitro)

~1345 Strong Symmetric N-O Stretch (Nitro)

~1280 Strong C-O Stretch (Ester)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Predicted Major Mass Spectrometry (MS) Fragments

m/z Proposed Fragment

299 [M]⁺ (Molecular Ion)

270 [M - C₂H₅]⁺

254 [M - OC₂H₅]⁺

226 [M - COOC₂H₅]⁺

150 [C₆H₄NO₂C=O]⁺

121 [C₆H₅C=O]⁺

104 [C₆H₄C=O]⁺

76 [C₆H₄]⁺

Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra for aromatic

ketones and esters like 2-Ethoxycarbonyl-4'-nitrobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically

added as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.
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Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

Process the Free Induction Decay (FID) with an exponential window function and Fourier

transform to obtain the spectrum.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a

relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Thin Solid Film):

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like

methylene chloride or acetone.[1]

Drop a small amount of the solution onto a salt plate (e.g., NaCl or KBr).[1]

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plate.

Place the sample-coated salt plate in the sample holder.
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Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-

400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via a suitable ionization source. For a compound like this, Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph (LC-

MS) would be appropriate.[2] Gas Chromatography-Mass Spectrometry (GC-MS) could also

be used if the compound is sufficiently volatile and thermally stable.[3]

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight

(TOF), Orbitrap, or Triple Quadrupole instrument.[2]

Data Acquisition:

Acquire the mass spectrum in both positive and negative ion modes to maximize the

information obtained.[2]

For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to

collision-induced dissociation (CID) to generate fragment ions.

Visualizations
Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates a typical workflow for the characterization of a newly

synthesized compound like 2-Ethoxycarbonyl-4'-nitrobenzophenone using various

spectroscopic techniques.
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Caption: Workflow for the synthesis, purification, and spectral characterization of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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